1-[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine
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Overview
Description
1-[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and thiazole precursors, followed by their functionalization and coupling.
Imidazole Synthesis: The imidazole ring can be synthesized through a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Thiazole Synthesis: The thiazole ring is often synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling and Functionalization: The final step involves the coupling of the imidazole and thiazole rings through a series of reactions, including sulfonylation and alkylation, to introduce the butyl, cyclobutylmethylsulfonyl, and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides and sulfones, while reduction can yield dihydroimidazole and dihydrothiazole derivatives .
Scientific Research Applications
1-[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit similar antimicrobial properties.
Thiazole Derivatives: Compounds such as thiamine and ritonavir contain the thiazole ring and are used in various therapeutic applications.
Uniqueness
1-[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine is unique due to its combination of imidazole and thiazole rings, along with the presence of the cyclobutylmethylsulfonyl group. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S2/c1-4-5-9-23-18(12-22(3)11-17-13-26-15(2)21-17)10-20-19(23)27(24,25)14-16-7-6-8-16/h10,13,16H,4-9,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBRTKNXUMBYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN(C)CC3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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